Although the specific synthesis of 1-(3,3-Difluoropyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one is not described in the provided papers, similar compounds like (2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1,2,4]triazolo[1,5-a]pyridin-6-ylphenyl)butanamide (compound 6 in []) were synthesized using multi-step pathways starting from commercially available materials.
1-(3,3-Difluoropyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one features a central ethanone moiety connected to a 3,3-difluoropyrrolidine ring on one side and a piperidin-4-yl group on the other. The presence of fluorine atoms in the pyrrolidine ring is noteworthy, as it can significantly influence the compound's metabolic stability and lipophilicity. []
DPP-4 inhibitors work by preventing the enzymatic degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [] These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, these compounds can increase the levels of active incretin hormones, leading to improved glycemic control.
CAS No.: 122547-72-2
CAS No.: 3031-74-1
CAS No.: 22810-67-9
CAS No.:
CAS No.:
CAS No.: 150044-68-1